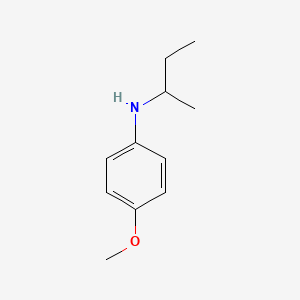

N-(sec-butyl)-4-methoxyaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

N-(sec-butyl)-4-methoxyaniline is an aromatic amine classified as a substituted aniline. evitachem.com Substituted anilines are a class of organic compounds derived from aniline where one or more hydrogen atoms on the aromatic ring or the amino group have been replaced by other functional groups. wisdomlib.org These compounds are fundamental starting materials in a wide array of chemical syntheses. wisdomlib.org

The specific structure of this compound features two key substituents: a methoxy (B1213986) group (-OCH₃) at the para-position of the benzene (B151609) ring and a sec-butyl group attached to the nitrogen atom. evitachem.com These substitutions impart specific chemical properties:

The Methoxy Group : As an electron-donating group, the methoxy group increases the electron density of the benzene ring, which in turn influences the compound's basicity and reactivity in electrophilic aromatic substitution reactions. evitachem.comchemistrysteps.com

The reactivity of substituted anilines is diverse; they are precursors for creating azo compounds through diazotization and are used in the synthesis of various heterocyclic systems like benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.orgchemistrysteps.comwikipedia.org The nature of the substituent group, whether it is electron-donating or electron-withdrawing, determines whether the resulting aniline derivative is more or less basic than aniline itself. chemistrysteps.com

Significance of N-Alkyl-4-methoxyanilines as Chemical Building Blocks and Intermediates

N-alkyl-4-methoxyanilines, the subclass to which this compound belongs, are recognized as valuable building blocks and intermediates in organic synthesis. evitachem.com Their utility stems from the combination of the reactive amino group and the activated aromatic ring.

The parent compound, 4-methoxyaniline, is a crucial intermediate in its own right, notably used in the synthesis of the anti-cancer drug osimertinib. acs.org The addition of an alkyl group to the nitrogen atom, creating an N-alkyl-4-methoxyaniline, generates a secondary amine, a functional group present in numerous pharmaceuticals, including antidepressants and analgesics, as well as agrochemicals. mdpi.com

Specific examples highlight the synthetic potential of this class:

N,N-Diallyl-4-methoxyaniline serves as a precursor for synthesizing nitrogen-containing heterocycles such as pyrroles and indoles.

N-(tert-butyl)-4-methoxyaniline , a sterically hindered amine, is a valuable building block for medicinal chemistry, particularly in the preparation of drug candidates that require such structural motifs. sigmaaldrich.comalkalisci.com

N-substituted anthranilates, which are related structures, are important intermediates in pharmaceutical chemistry. nih.gov

The general reactivity of these compounds allows them to participate in various chemical transformations, including electrophilic aromatic substitutions, acylations, and diazotization, making them versatile intermediates for constructing more complex molecules. evitachem.com

Research Objectives and Scope for this compound Studies

Research focused on this compound and related compounds is driven by several key objectives. The primary interest lies in its potential as a building block for creating more complex organic molecules for use in pharmaceuticals and material science. evitachem.com

The scope of research includes:

Synthesis and Reactivity : Developing efficient methods for the synthesis of this compound is a key objective. One common method involves the nucleophilic substitution reaction between 4-methoxyaniline and a sec-butyl halide. evitachem.com Studies also explore its reactivity in various chemical reactions. For instance, a related sterically hindered amine, N-(sec-butyl)-2-ethylaniline, has been studied in palladium-catalyzed coupling reactions. cmu.edu

Pharmaceutical Intermediates : A significant research driver is the use of this compound as an intermediate in drug discovery. For example, N-(sec-butyl)-4-((2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)benzamide has been synthesized as a potential anti-cancer agent, demonstrating the utility of the N-(sec-butyl)aniline scaffold in medicinal chemistry. nih.gov

Material Science : The structural motif is also of interest in material science. Research into poly[2-(sec-butyl)aniline], a polymer derived from a related monomer, focuses on creating optically active nanofibers with specific chiroptical properties, indicating potential applications in advanced materials. acs.org

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | N-(butan-2-yl)-4-methoxyaniline |

| CAS Number | 16495-68-4 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Canonical SMILES | CCC(C)Nc1ccc(OC)cc1 |

| InChI Key | DOZUZCUKDUMHHG-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

16495-68-4 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-butan-2-yl-4-methoxyaniline |

InChI |

InChI=1S/C11H17NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3 |

InChI Key |

DOZUZCUKDUMHHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N Sec Butyl 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group on the phenyl ring of N-(sec-butyl)-4-methoxyaniline is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. evitachem.comuci.edu It donates electron density to the aromatic system through resonance, thereby stabilizing the carbocation intermediate formed during the reaction. uci.edu This activation directs incoming electrophiles to the ortho and para positions relative to the methoxy group. uci.edu

Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. researchgate.net For this compound, nitration would typically involve the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. google.com The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which then attacks the electron-rich phenyl ring. Given the directing effects of the methoxy and the N-sec-butylamino groups (both ortho, para-directing), the substitution pattern can be complex. However, the methoxy group is a stronger activating group and will predominantly direct the substitution.

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, the position of sulfonation on the this compound ring is guided by the activating methoxy group.

| Reaction | Typical Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | N-(sec-butyl)-2-nitro-4-methoxyaniline, N-(sec-butyl)-3-nitro-4-methoxyaniline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-((sec-butyl)amino)-5-methoxybenzenesulfonic acid |

Table 1: Electrophilic Aromatic Substitution Reactions

Recent research has explored milder and more regioselective nitration methods for N-alkyl anilines using reagents like tert-butyl nitrite. researchgate.net These methods can offer better control over the reaction and yield synthetically useful nitroanilines. researchgate.net

Halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen (chlorine, bromine, or iodine). researchgate.net This reaction is also an electrophilic aromatic substitution and is influenced by the directing effects of the substituents. uci.edu The methoxy group will direct the incoming halogen to the ortho and para positions.

The reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeX₃), when using diatomic halogens (Cl₂ or Br₂). uci.edu The catalyst polarizes the halogen molecule, generating a more potent electrophile.

| Halogenation Reaction | Typical Reagents | Expected Major Products |

| Bromination | Br₂/FeBr₃ | N-(sec-butyl)-2-bromo-4-methoxyaniline, N-(sec-butyl)-3-bromo-4-methoxyaniline |

| Chlorination | Cl₂/FeCl₃ | N-(sec-butyl)-2-chloro-4-methoxyaniline, N-(sec-butyl)-3-chloro-4-methoxyaniline |

Table 2: Halogenation Reactions

It is important to note that the amino group can also be susceptible to reaction under certain halogenating conditions, potentially leading to side products.

Oxidation Reactions of the Amine and Aromatic Moieties

The amine and the electron-rich aromatic ring of this compound are susceptible to oxidation. The specific products formed depend on the oxidizing agent and the reaction conditions.

The oxidation of the secondary amine can proceed through various mechanisms, often involving the formation of radical intermediates. researchgate.net For instance, electrochemical oxidation has been shown to generate radical intermediates in the oxidation of related methoxyanilines. researchgate.net The oxidation of the aromatic ring, particularly due to the activating methoxy group, can lead to the formation of quinone-like structures. researchgate.net The oxidation of similar aniline (B41778) derivatives can result in the formation of nitroso or nitro compounds.

The oxidation of this compound can yield a variety of products. Oxidation of the secondary amine could lead to the corresponding N-oxide or, with stronger oxidizing agents, cleavage of the N-alkyl group. The oxidation of the aromatic ring can result in the formation of quinone imines. researchgate.net For example, the anodic oxidation of N-protected 4-methoxyanilines is a known method to synthesize quinone imine acetals. researchgate.net These quinone imines can then react with various nucleophiles to yield substituted 4-methoxyanilide derivatives. researchgate.net

| Oxidizing Agent | Potential Oxidized Products |

| Mild Oxidants (e.g., H₂O₂) | This compound N-oxide |

| Strong Oxidants (e.g., KMnO₄) | Quinone derivatives, potential cleavage of the sec-butyl group |

| Electrochemical Oxidation | Quinone imine ketals |

Table 3: Potential Oxidation Products

Nucleophilic Reactivity of the Secondary Amine Moiety

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it nucleophilic. evitachem.com This nucleophilicity allows it to participate in a variety of reactions.

The lone pair on the nitrogen can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. evitachem.com For instance, this compound can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. evitachem.com It can also react with alkyl halides in nucleophilic substitution reactions, although the steric hindrance from the sec-butyl group might slow down the reaction rate compared to less hindered amines. evitachem.com

The basicity of the amine is also a key aspect of its nucleophilic character. The methoxy group at the para position increases the electron density on the nitrogen atom through resonance, making p-methoxyaniline more basic than aniline. lkouniv.ac.in This enhanced basicity translates to increased nucleophilicity.

Furthermore, the secondary amine can participate in condensation reactions with aldehydes and ketones to form enamines or, if the initial product can be reduced, tertiary amines. For example, the reductive amination of p-methoxybenzaldehyde with an amine is a known synthetic route. mdpi.com

Reactivity Towards Aminium Radicals

The nitrogen atom in this compound can undergo single-electron oxidation to form a highly reactive intermediate known as an aminium radical cation. This process is often facilitated by visible-light photoredox catalysis, where a photocatalyst, upon excitation by light, becomes a potent oxidant capable of abstracting an electron from the amine. nih.govbeilstein-journals.org The presence of the electron-donating 4-methoxy group on the aniline ring lowers the oxidation potential, making the formation of the aminium radical cation more favorable compared to unsubstituted anilines. researchgate.netrsc.org

Once formed, the aminium radical cation is a versatile electrophilic species. princeton.edu Its subsequent reactions are diverse and can include:

Deprotonation: The radical cation can undergo deprotonation at the carbon alpha to the nitrogen atom, yielding an α-amino radical. This is a common pathway for many amine radical cations and opens avenues for C-C bond formation. nih.govbeilstein-journals.org

C-N Bond Formation: As an electrophile, the aminium radical cation can be attacked by nucleophiles, such as alkenes and arenes, leading to the formation of new carbon-nitrogen bonds. princeton.edu

Hydrogen Atom Transfer (HAT): The radical cation can participate in intermolecular hydrogen atom transfer reactions, a key step in various synthetic transformations. rsc.org

The specific pathway taken depends on the reaction conditions and the structure of the amine. For this compound, the stability of the potential α-amino radical and steric factors around the nitrogen atom would influence the reaction outcome.

Reactions with Carbonyl Compounds for Imine Formation

The reaction between a primary amine and an aldehyde or ketone to form a C=N double bond, known as an imine or Schiff base, is a fundamental condensation reaction in organic chemistry. masterorganicchemistry.comwalisongo.ac.id The mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, a process often catalyzed by acid. masterorganicchemistry.comlibretexts.org

As this compound is a secondary amine, its reaction with an aldehyde or ketone does not directly yield a neutral imine. Instead, it can lead to the formation of an iminium ion (or iminium salt) or, if an α-hydrogen is present on the carbonyl partner, an enamine .

However, the concept of imine formation is highly relevant in the context of the synthesis of this compound itself. A common synthetic route is the reductive amination of a carbonyl compound. In this process, a primary amine (4-methoxyaniline) first reacts with a ketone (in this case, 2-butanone) to form an imine intermediate in situ. This imine is then immediately reduced by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final secondary amine product, this compound. redalyc.org The formation of the imine is often the rate-determining step and can be facilitated by acid catalysts which protonate the carbonyl group, making it more electrophilic. redalyc.org

Reactions with Quinones and Naphthoquinones

Anilines readily react with quinones and naphthoquinones through nucleophilic addition. While specific studies on this compound are not prevalent, its reactivity can be reliably inferred from its parent primary amine, 4-methoxyaniline. Amino quinones are an important class of compounds with applications as dyes, herbicides, and redox-active materials. beilstein-journals.orgnih.gov

The reaction of 4-methoxyaniline with 1,4-naphthoquinone (B94277) results in the formation of a 2-amino-1,4-naphthoquinone derivative via nucleophilic substitution. nih.govbeilstein-journals.org

The reaction with 1,2-naphthoquinone (B1664529) is more complex. It proceeds via a 1,2- to 1,4-carbonyl transposition, where the primary amine attacks the quinone, leading to the incorporation of an amino group at the 2-position and the formation of an imine at the 4-position. beilstein-journals.orgnih.govbeilstein-journals.org This results in a product with the structural features of a 1,4-naphthoquinone. beilstein-journals.orgbeilstein-journals.org For example, the reaction of 1,2-naphthoquinone with 4-methoxyaniline yields 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil). beilstein-journals.orgnih.gov The sec-butyl group on this compound would be expected to follow a similar reaction pathway, although its steric bulk might influence the reaction rate.

Table 1: Reactivity of 4-Methoxyaniline with Naphthoquinones

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone | 4-Methoxyaniline | 2-(4-Methoxyanilino)-1,4-naphthoquinone | nih.govbeilstein-journals.org |

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives.

N-Acylation and N-Alkylation: As a secondary amine, the nitrogen atom is nucleophilic and can be readily acylated with reagents like acid chlorides or anhydrides to form the corresponding amides. evitachem.com It can also be alkylated with alkyl halides to produce tertiary amines. rsc.org These reactions are fundamental for installing protecting groups or for building more complex molecular architectures.

Electrophilic Aromatic Substitution: The aromatic ring is activated by the electron-donating methoxy and amino groups, which direct incoming electrophiles to the ortho and para positions. Since the para position is blocked, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is expected to occur at the positions ortho to the amino group (positions 3 and 5). The bulky sec-butyl group may sterically hinder one side, potentially leading to regioselective substitution at the less hindered ortho position. evitachem.com Palladium-catalyzed C-H olefination has also been shown to be effective for the para-selective functionalization of aniline derivatives. acs.org

Oxidative Functionalization: The electron-rich nature of this compound makes it susceptible to oxidation. Anodic oxidation of N-protected 4-methoxyanilines is a known method to generate quinone imine ketals. researchgate.net These ketals are versatile electrophilic intermediates that can react with a range of nucleophiles to introduce substituents onto the aromatic ring. researchgate.net For instance, anodic oxidation of N-benzoyl and N-acetyl derivatives of 4-sec-butyl-anilines has been performed to yield benzoquinol imines. researchgate.net Furthermore, oxidative cleavage of the p-methoxyphenyl (PMP) group is a known deprotection strategy, which can be achieved using chemical oxidants or electrochemical methods, to reveal a primary amine. researchgate.net

Table 2: Potential Derivatization Strategies

| Reaction Type | Reagent Class | Functional Group Targeted | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides | Amine (N-H) | Amide | evitachem.com |

| N-Alkylation | Alkyl halides | Amine (N-H) | Tertiary Amine | rsc.org |

| Electrophilic Substitution | Halogens, Nitrating agents | Aromatic Ring (C-H) | Aryl Halide, Nitroaryl | evitachem.com |

| Anodic Oxidation | Electrochemical cell | Aromatic Ring/Amine | Quinone Imine | researchgate.net |

Spectroscopic and Advanced Structural Characterization of N Sec Butyl 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(sec-butyl)-4-methoxyaniline, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of the sec-butyl, methoxy (B1213986), and aromatic groups.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of analogous compounds such as N-sec-butylaniline and N-isopropyl-4-methoxyaniline, the predicted chemical shifts are summarized in the table below. rsc.org

The aromatic protons on the para-substituted ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The methoxy group protons will present as a sharp singlet, while the protons of the sec-butyl group will show more complex splitting patterns (a multiplet for the CH group and overlapping signals for the CH₂ and CH₃ groups). The N-H proton is anticipated to be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NH) | 6.60 - 6.70 | Doublet |

| Aromatic (ortho to -OCH₃) | 6.75 - 6.85 | Doublet |

| Methoxy (-OCH₃) | ~3.77 | Singlet |

| N-H | ~3.20 | Broad Singlet |

| sec-butyl CH | ~3.40 | Multiplet |

| sec-butyl CH₂ | ~1.55 | Multiplet |

| sec-butyl CH₃ (doublet) | ~1.20 | Doublet |

| sec-butyl CH₃ (triplet) | ~0.95 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of direct experimental data, the predicted chemical shifts for this compound are inferred from data for related structures like N-isopropyl-4-methoxyaniline and general principles of ¹³C NMR spectroscopy. magritek.commasterorganicchemistry.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-O) | ~152 |

| Quaternary Aromatic (C-N) | ~142 |

| Aromatic CH (ortho to -NH) | ~115 |

| Aromatic CH (ortho to -OCH₃) | ~114 |

| Methoxy (-OCH₃) | ~56 |

| sec-butyl CH | ~50 |

| sec-butyl CH₂ | ~30 |

| sec-butyl CH₃ (from CH) | ~20 |

| sec-butyl CH₃ (from CH₂) | ~10 |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to the N-H bond, C-N bond, aromatic C-H and C=C bonds, and the C-O bond of the methoxy group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3350 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Ether) | Stretching | 1230 - 1270 (asymmetric), 1020-1060 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline (B41778) and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the methoxy and amino groups, both being auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. msu.edu It is anticipated that this compound will show two primary absorption bands. semanticscholar.orgscielo.org.za

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~240 |

| π → π* | ~290 - 300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₁₁H₁₇NO) is 179.26 g/mol . evitachem.com

The fragmentation of this compound is expected to follow characteristic pathways for secondary amines and aromatic ethers. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines, leading to the loss of an ethyl radical to form a stable iminium ion. arizona.edulibretexts.org

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - C₃H₇]⁺ |

| 122 | [M - C₄H₉]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

As of the current literature survey, there are no published crystal structures for this compound. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such a study on a suitable single crystal would reveal the precise geometry of the sec-butyl group relative to the plane of the methoxy-substituted aniline ring and detail any hydrogen bonding or π-stacking interactions in the crystal lattice. mdpi.com

Computational Chemistry and Theoretical Studies on N Sec Butyl 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for understanding the electronic nature of a molecule. For N-(sec-butyl)-4-methoxyaniline, these studies would provide valuable information about its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

DFT has become a primary tool for computational chemists to study the electronic structure of molecules. researchgate.net A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield important electronic properties such as the total energy, dipole moment, and the distribution of electron density. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), are often employed to ensure the accuracy of the results. asianresassoc.org For substituted anilines, DFT calculations can elucidate how the electron-donating methoxy (B1213986) group and the electron-donating, sterically bulky sec-butyl group influence the electronic environment of the aromatic ring and the nitrogen atom. mdpi.com

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted aniline (B41778) ring, while the LUMO would be distributed over the aromatic system.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Without specific DFT calculations for this compound, a data table of these values cannot be compiled.

Conformational Analysis and Stereochemical Insights Related to the sec-Butyl Group

The presence of the flexible sec-butyl group introduces conformational complexity to this compound. Conformational analysis involves studying the different spatial arrangements of the atoms that result from rotation around single bonds and their relative energies. curlyarrows.comlibretexts.org

For the sec-butyl group attached to the nitrogen atom, rotation around the N-C bond and the C-C bonds within the butyl chain would lead to various staggered and eclipsed conformers. bkcc.ac.in The relative stability of these conformers is influenced by:

Torsional Strain: Repulsion between bonding electron pairs.

Steric Hindrance: Repulsive interactions between bulky groups. libretexts.org

A computational conformational analysis would involve systematically rotating the dihedral angles of the sec-butyl group and calculating the potential energy of each conformation. This would identify the global minimum energy conformer and the energy barriers between different conformations. Such an analysis would provide insight into the preferred shape of the molecule in different environments, which can impact its biological activity and physical properties. Due to the absence of specific studies, no potential energy surface or data on the relative energies of different conformers of this compound can be presented.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be a powerful tool to understand how a molecule behaves in chemical reactions. This involves mapping the potential energy surface of a reaction to identify the transition states and intermediates, thereby elucidating the reaction pathway.

Catalyzed Rearrangements and Migrations

Aniline derivatives can undergo various rearrangement reactions. evitachem.comresearchgate.net For this compound, theoretical studies could model reactions such as the Fischer-Hepp rearrangement or other acid-catalyzed rearrangements. DFT calculations would be used to locate the transition state structures and calculate the activation energies for these processes, providing insight into the feasibility and regioselectivity of the reaction.

Pathways for Nucleophilic Attack

The nitrogen atom of this compound is a nucleophilic center. Theoretical modeling could investigate the pathways of its reaction with various electrophiles. For example, the mechanism of acylation or alkylation could be studied. researchgate.net By calculating the energies of the reactants, transition states, and products, the reaction's thermodynamic and kinetic favorability can be determined. The steric hindrance provided by the sec-butyl group would likely play a significant role in the accessibility of the nitrogen's lone pair, and computational studies could quantify this effect.

Prediction of Spectroscopic Parameters

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the prediction and interpretation of the spectroscopic properties of molecules. In the absence of extensive experimental spectroscopic data for this compound, theoretical calculations on this molecule and its structural analogs, such as 4-methoxyaniline and various N-alkylanilines, provide significant insights into its expected spectroscopic characteristics. These computational studies allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Vis), which are crucial for the structural elucidation and characterization of the compound.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, offers a detailed understanding of the electronic environment of each atom. For this compound, the chemical shifts are influenced by the interplay of the electron-donating methoxy group and the sec-butyl group attached to the nitrogen.

Theoretical studies on similar molecules, like 4-methoxy-N-(3-phenylallylidene) aniline, have shown a good correlation between experimental and calculated NMR data when using DFT methods like B3LYP with a 6-31G* basis set. researchgate.net For instance, in a related compound, the chemical shifts of methoxy hydrogens were accurately predicted. researchgate.net

Based on computational analyses of analogous anilines, the following predictions can be made for this compound:

¹H NMR: The aromatic protons are expected to show distinct signals due to the para-substitution pattern. The protons ortho to the amino group will likely be more shielded (appear at a lower ppm) compared to those ortho to the methoxy group, a trend that is well-established for substituted benzenes. The N-H proton signal is anticipated to be a broad singlet, with its chemical shift influenced by solvent and concentration. The protons of the sec-butyl group will exhibit characteristic splitting patterns: a multiplet for the methine proton, and distinct signals for the two diastereotopic methyl groups and the methylene (B1212753) group.

¹³C NMR: The carbon atoms of the aromatic ring will have their chemical shifts significantly affected by the substituents. The carbon atom bearing the methoxy group (C-4) and the carbon atom attached to the nitrogen (C-1) are expected to be the most deshielded and shielded, respectively, due to the strong electron-donating nature of the methoxy and amino groups. The GIAO method, often employed in these calculations, has proven effective in predicting the ¹³C NMR chemical shifts for substituted anilines. ahievran.edu.tr

The following table provides a theoretical prediction of the ¹³C NMR chemical shifts for this compound based on DFT calculations of similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH) | ~142 |

| C-2, C-6 | ~115 |

| C-3, C-5 | ~116 |

| C-4 (C-OCH₃) | ~152 |

| -OCH₃ | ~56 |

| sec-butyl CH | ~50 |

| sec-butyl CH₂ | ~30 |

| sec-butyl CH₃ (adjacent to CH) | ~20 |

| sec-butyl CH₃ (terminal) | ~10 |

Predicted Vibrational Spectra (FT-IR and FT-Raman)

Theoretical vibrational analysis using DFT methods can predict the infrared (IR) and Raman frequencies of a molecule with a high degree of accuracy, especially when scaling factors are applied to the calculated frequencies. orientjchem.orgorientjchem.org These predictions are invaluable for assigning the vibrational modes observed in experimental spectra.

For this compound, the vibrational spectrum will be characterized by contributions from the p-disubstituted benzene (B151609) ring, the N-H group, the C-N bond, the methoxy group, and the sec-butyl group.

N-H Stretching: The N-H stretching vibration in secondary amines typically appears in the range of 3300–3500 cm⁻¹. ijrte.org

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butyl group will appear just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration is anticipated in the region of 1250-1350 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group will likely result in a strong absorption band. For example, in a Schiff base containing a 4-methoxyaniline moiety, the C-O vibrations were observed at 1266 and 1207 cm⁻¹. orientjchem.org

Aromatic C=C Stretching: The C=C stretching vibrations within the aromatic ring are expected in the 1430-1650 cm⁻¹ region. orientjchem.org

The table below presents a selection of predicted vibrational frequencies for this compound based on DFT calculations performed on analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Strong-Medium |

| N-H Bend | 1550 - 1650 | Medium |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1060 | Medium |

| Aromatic C-N Stretch | 1250 - 1350 | Strong |

Predicted Electronic Spectra (UV-Vis)

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of organic molecules. semanticscholar.orgmdpi.com The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the substituted benzene ring. The presence of the electron-donating amino and methoxy groups will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Computational studies on similar molecules, such as o-methoxyaniline derivatives, have demonstrated that TD-DFT calculations can accurately predict the maximum absorption wavelengths (λ_max). semanticscholar.orgrsc.org It has been shown that electron-donating groups lead to higher λ_max values. semanticscholar.orgrsc.org The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in understanding these electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the electronic excitation energy. For 4-methoxyanilinium (B12549976) perchlorate, the HOMO-LUMO energy gap was calculated to be 4.7358 eV using DFT, indicating significant charge transfer characteristics. researchgate.net

For this compound, the main absorption bands are predicted to be in the UV region. The primary π-π* transition is expected to be significantly red-shifted due to the combined electron-donating effects of the amino and methoxy groups.

The following table summarizes the predicted electronic absorption data for this compound based on TD-DFT calculations of related compounds.

| Transition | Predicted λ_max (nm) | Solvent | Contributing Orbitals |

|---|---|---|---|

| π → π | ~240 - 260 | Ethanol/Methanol | HOMO → LUMO |

| π → π | ~290 - 310 | Ethanol/Methanol | HOMO-1 → LUMO |

Future Directions and Emerging Research Areas

Development of Highly Selective and Sustainable Synthetic Routes

The future synthesis of N-(sec-butyl)-4-methoxyaniline is geared towards methods that are not only highly selective but also environmentally sustainable. Traditional N-alkylation methods often face challenges such as over-alkylation, harsh reaction conditions, and the use of hazardous reagents. Green chemistry principles are now guiding the development of new synthetic pathways.

One promising area is the use of biocatalysis. Enzymes like nitroreductases are being explored for the synthesis of anilines under mild, aqueous conditions, which reduces reliance on precious metals and high-pressure hydrogen gas. acs.orgchemrxiv.org Biocatalytic cascades, potentially involving transaminases and imine reductases, could offer highly selective and sustainable routes to chiral amines and their derivatives. acs.orgnih.gov These enzymatic processes operate at room temperature and pressure, offering significant advantages in terms of energy consumption and environmental impact. acs.orgchemrxiv.org

In the realm of chemical catalysis, the focus is shifting towards more abundant and less toxic metals. Iron-catalyzed N-alkylation of anilines, for example, presents a more environmentally benign alternative to traditional methods that use precious metals. Zeolite catalysts are also being investigated for the selective N-alkylation of anilines with alcohols, where the pore size and shape of the zeolite can be tuned to favor the desired N-alkylation over C-alkylation, especially at controlled temperatures. rsc.org Photocatalysis is another emerging green alternative that utilizes light to drive chemical reactions, potentially allowing for the N-alkylation of anilines under very mild conditions. oup.com

Below is a comparative table of emerging sustainable synthetic routes applicable to this compound.

| Synthetic Route | Catalyst/Mediator | Key Advantages | Potential Challenges |

| Biocatalysis | Nitroreductases, Transaminases | High selectivity, mild conditions (room temp/pressure), aqueous solvent, reduced metal waste. acs.orgchemrxiv.org | Enzyme stability and cost, substrate scope limitations. |

| Heterogeneous Catalysis | Acidic Zeolites (e.g., S-115) | High N-alkylation selectivity, catalyst reusability, suitable for continuous flow. rsc.org | Requires elevated temperatures (250-350°C), potential for C-alkylation at higher temps. rsc.org |

| Homogeneous Catalysis | Iron(II) Salts (e.g., FeSO₄·7H₂O) | Uses abundant, low-toxicity metal, mild temperature (40°C). | Catalyst separation from product, potential for moderate yields. |

| Photocatalysis | Semiconductor materials (e.g., CdS-Pd) | Uses light as a clean energy source, ambient temperature. acs.org | Catalyst efficiency and stability, scalability of photochemical reactors. |

Investigation of Novel Reactivity Pathways under Extreme Conditions or with Emerging Catalysts

Exploring the reactivity of this compound under non-traditional conditions opens up avenues for discovering new chemical transformations. The application of extreme conditions, such as high pressure, can significantly alter reaction rates, selectivity, and even mechanistic pathways, providing access to products that are not obtainable under standard conditions. scilit.comresearchgate.net Synthesis workstations that allow for high-pressure experimentation can be used to systematically study parameters like gas consumption and mass transfer, which are crucial for reactions like hydrogenations or carbonylations involving the aniline (B41778) scaffold. scilit.com

The use of emerging catalysts is another key area of investigation. Photocatalysis, which harnesses visible light to initiate chemical reactions, offers a powerful tool for C-N bond formation and functionalization under mild conditions. acs.orgresearchgate.net For instance, visible-light-induced N-alkylation of anilines has been demonstrated without the need for metallic catalysts or strong bases, presenting a greener reaction pathway. Furthermore, electrochemistry provides a unique way to control redox reactions. The electrochemical oxidation of substituted anilines can be studied to understand their electronic properties and to drive specific coupling reactions. chemrxiv.orgasianpubs.org The one-electron oxidation potentials of substituted anilines can be computed and measured, providing fundamental insights into their reactivity in electron-transfer processes. acs.orgasianpubs.org

A particularly exciting frontier is the direct C-H functionalization of the this compound scaffold. This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. Research into palladium-catalyzed para-selective C-H olefination of aniline derivatives has shown that it is possible to functionalize the aromatic ring at a position remote from the directing amino group. nih.gov This type of methodology could be applied to introduce new functional groups onto the aromatic ring of this compound. Moreover, photocatalytic methods are being developed for the site-selective functionalization of C(sp³)–H bonds, which could potentially allow for the selective modification of the sec-butyl group. mdpi.com

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To fully optimize and control the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. The application of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters. nih.govscilit.com Advanced in-situ spectroscopic techniques are the cornerstone of PAT, allowing scientists to "watch" reactions as they happen.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, products, and byproducts can be tracked over time. This technique could be applied to monitor the N-alkylation of p-anisidine (B42471) to form this compound, providing crucial data on reaction initiation, progression, and endpoint. asianpubs.org In-situ FTIR studies have been successfully used to better understand the reaction pathways of N-alkylation at a molecular level. asianpubs.org

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly adept at analyzing reactions in aqueous media and can provide detailed information about both organic molecules and inorganic catalysts. Raman spectroscopy has been used for the kinetic study of the chemical oxidation of aniline and N-methylaniline, demonstrating its suitability for monitoring reactions involving aniline derivatives. oup.com Its non-invasive nature and the ability to use fiber-optic probes make it ideal for real-time, in-line monitoring in both laboratory and industrial settings. researchgate.net

Operando Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure and environment of molecules during a chemical reaction. This technique can identify reaction intermediates and characterize the active state of a catalyst under true operating conditions. oup.comemerald.com For the synthesis of this compound, operando NMR could be used to study the interaction of the substrates with the catalyst surface, elucidate the reaction mechanism, and identify any short-lived intermediates that would be impossible to detect with offline methods. acs.orgemerald.com

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| In-situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. asianpubs.org | Monitoring the rate of formation of this compound from p-anisidine; detecting byproduct formation. |

| Raman Spectroscopy | Kinetic data, molecular structure changes, analysis in aqueous media. oup.com | Studying the kinetics of synthesis or subsequent polymerization reactions in real-time. researchgate.netoup.com |

| Operando NMR | Mechanistic details, identification of transient intermediates, catalyst-substrate interactions. emerald.com | Elucidating the mechanism of catalytic N-alkylation; identifying active catalytic species. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization of chemical reactions and materials. researchgate.net

For the synthesis of this compound, AI can play a crucial role in several areas. Reaction Condition Optimization is a prime example. Neural network models, trained on millions of documented reactions, can predict suitable reaction conditions, including the optimal catalyst, solvent, and temperature, thereby reducing the need for extensive and time-consuming experimental screening. acs.org This approach can significantly speed up the development of a robust and efficient synthesis for this compound.

Catalyst Design is another area where AI is making a significant impact. By analyzing large datasets of catalyst structures and performance, machine learning algorithms can identify key features that lead to high activity and selectivity. acs.orgchemrxiv.org This allows for the in silico design of novel catalysts specifically tailored for the N-alkylation of p-anisidine or for subsequent functionalization reactions of the product. Generative algorithms can even propose entirely new catalyst structures that may not have been considered through traditional design approaches. acs.org

Furthermore, Predictive Chemistry models can be developed to forecast the physicochemical properties of this compound and its derivatives. By using the molecular structure as input, these models can estimate properties like solubility, electronic characteristics, and even potential bioactivity or toxicity. asianpubs.org Computational methods, such as Density Functional Theory (DFT), can be used to study reaction mechanisms at a molecular level, providing insights that are difficult to obtain experimentally. oup.com This predictive power is invaluable for the rational design of new functional materials based on the this compound scaffold, guiding synthetic efforts towards molecules with the most promising properties for specific applications. rsc.org

Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique chemical structure of this compound, which combines an electron-rich methoxy-substituted aniline core with a sterically influential sec-butyl group, makes it an interesting building block for the design of new functional materials.

One significant area of application is in Conducting Polymers . Polyaniline is one of the most studied conducting polymers, and its properties can be tuned by substituting the aniline monomer. rsc.org The polymerization of N-alkylanilines and methoxy-substituted anilines has been shown to produce polymers with interesting electrical and optical properties. acs.orgacs.orgacs.org The presence of the sec-butyl group on the nitrogen atom in this compound would likely influence the polymer's solubility, processability, and morphology, while the methoxy (B1213986) group would affect its electronic properties. rsc.org Research into the polymerization of this specific monomer could lead to new materials for applications in sensors, electronic devices, and energy storage. rsc.org

The field of Organic Electronics is another promising avenue. Aniline derivatives are being explored as components in organic light-emitting diodes (OLEDs). chemrxiv.org The electronic properties of the this compound scaffold could be leveraged to design new emitter or host materials. For example, a central aniline bridge has been used to create novel orange-emitting compounds for OLEDs, suggesting that the this compound unit could be incorporated into larger, more complex molecular architectures for optoelectronic applications. chemrxiv.org

Finally, aniline derivatives have a long history of use as Corrosion Inhibitors , particularly for steel in acidic environments. asianpubs.orgemerald.com The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, a process that is heavily influenced by the electronic structure of the inhibitor. The nitrogen atom and the π-electrons of the aromatic ring in this compound are key features that would facilitate this adsorption. asianpubs.org The electron-donating methoxy group and the alkyl group could enhance the inhibition efficiency by increasing the electron density on the nitrogen atom and influencing the molecule's orientation on the surface. asianpubs.org Investigating the performance of this compound as a corrosion inhibitor could lead to new, effective formulations for protecting industrial equipment.

| Potential Application | Role of this compound Scaffold | Desired Properties |

| Conducting Polymers | Monomer unit for polymerization. | Good solubility, processability, tunable conductivity, environmental stability. rsc.org |

| Organic Electronics (OLEDs) | Core structure for emitter or host materials. | High photoluminescence quantum yield, suitable energy levels, thermal stability. chemrxiv.org |

| Corrosion Inhibitors | Adsorbing species to protect metal surfaces. | Strong adsorption to metal, high inhibition efficiency, solubility in corrosive media. asianpubs.orgemerald.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.